molecular formula C8H8Br2N2 B1377558 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide CAS No. 74420-43-2

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide

Cat. No. B1377558
CAS RN: 74420-43-2
M. Wt: 291.97 g/mol
InChI Key: LGYNQHZVIJNUIX-UHFFFAOYSA-N
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Description

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (5-BMI-HBr) is an important intermediate in the synthesis of a variety of heterocyclic compounds and is used in a variety of scientific research applications. 5-BMI-HBr is a brominated heterocyclic compound that has been used in a variety of research applications and is of particular interest due to its ability to interact with DNA in a specific manner.

Scientific Research Applications

5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide: A Comprehensive Analysis:

Antimicrobial Applications

Imidazo[1,2-a]pyridine derivatives have shown promising results in antimicrobial studies. For instance, certain analogues have demonstrated significant in vitro anti-tuberculosis activity against both replicating and non-replicating strains of Mycobacterium tuberculosis . This suggests that 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide could potentially be explored for its efficacy in treating tuberculosis and other bacterial infections.

Anticancer Research

The structural framework of imidazo[1,2-a]pyridines has been utilized in the synthesis of compounds with anticancer properties . Research indicates that these compounds can be effective against various human cancer cell lines such as HeLa and MCF-7 . Therefore, 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide may serve as a valuable scaffold for developing new anticancer agents.

Medicinal Chemistry

Due to its structural characteristics, the imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold. It has a wide range of applications in medicinal chemistry , serving as a core structure for the development of various therapeutic agents . The addition of the bromo and methyl groups in 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide could offer unique interactions with biological targets.

Material Science

Imidazo[1,2-a]pyridines are also useful in material science because of their structural character. They can be incorporated into materials to impart specific properties such as conductivity or luminescence . The specific attributes of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide could be investigated for novel material applications.

properties

IUPAC Name

5-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c1-6-5-10-8-4-2-3-7(9)11(6)8;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYNQHZVIJNUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=CC=C2)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylimidazo[1,2-A]pyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
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